molecular formula C19H29N3S B11641070 N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide

N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide

Cat. No.: B11641070
M. Wt: 331.5 g/mol
InChI Key: LNMCDHPMAMDGOL-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyano group and imidoformamide moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide can be compared with other thiophene derivatives, such as:

What sets N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C19H29N3S

Molecular Weight

331.5 g/mol

IUPAC Name

N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanimidamide

InChI

InChI=1S/C19H29N3S/c1-3-5-12-22(13-6-4-2)15-21-19-17(14-20)16-10-8-7-9-11-18(16)23-19/h15H,3-13H2,1-2H3/b21-15+

InChI Key

LNMCDHPMAMDGOL-RCCKNPSSSA-N

Isomeric SMILES

CCCCN(CCCC)/C=N/C1=C(C2=C(S1)CCCCC2)C#N

Canonical SMILES

CCCCN(CCCC)C=NC1=C(C2=C(S1)CCCCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.